Spectroscopic Data of Epiequisetin: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **Epiequisetin**, a known fungal metabolite. While specific, detailed datasets from primary literature are not publicly available, this document outlines the expected data presentation, standard experimental protocols for its acquisition, and a logical workflow for its analysis.

¹H and ¹³C NMR Spectroscopic Data

Precise 1 H and 13 C NMR data for **Epiequisetin**, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are essential for its unambiguous structural confirmation and for quality control in synthetic and drug development applications. This information is typically reported in peer-reviewed publications detailing the isolation and structure elucidation of the natural product. The primary sources for this information are likely the publications by Singh, S.B. et al. and Wheeler, M.H. et al., who have extensively studied this compound. However, the full spectroscopic data was not available in the public domain at the time of this compilation.

For illustrative purposes and to serve as a template for researchers, the anticipated data structure is presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for **Epiequisetin**



Position	δ (ppm)	Multiplicity	J (Hz)	Assignment
Data not available	Data not	Data not	Data not	Data not
	available	available	available	available

Table 2: 13C NMR Spectroscopic Data for Epiequisetin

Position	δ (ppm)	DEPT	Assignment
Data not available	Data not available	Data not available	Data not available

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR data for a natural product like **Epiequisetin** involves a standardized set of experimental procedures. The following is a detailed methodology representative of what would be employed for such an analysis.

Sample Preparation:

- A sample of pure Epiequisetin (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to a final volume of approximately 0.5-0.7 mL.
- The choice of solvent is critical and is often determined by the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference point (0 ppm) for the chemical shift scale.

NMR Data Acquisition:

- Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
- ¹H NMR Spectroscopy:
 - A standard one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts, integrations (relative number of protons), and coupling constants of the proton

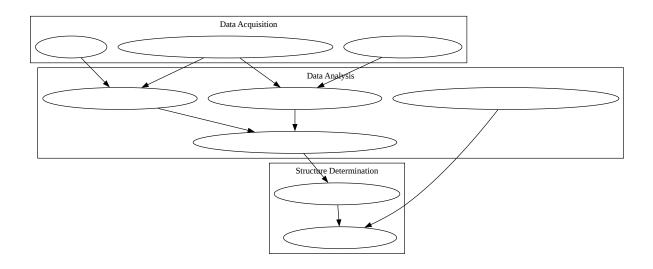


signals.

- Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Spectroscopy:
 - A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling to obtain singlet signals for each unique carbon atom.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spinspin coupling networks, revealing which protons are adjacent to one another in the molecular structure.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the carbon skeleton and connecting different spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to determine the spatial proximity of protons, providing information about the stereochemistry and threedimensional structure of the molecule.

Logical Workflow for Structure Elucidation





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